molecular formula C36H18O6 B10879588 1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- CAS No. 64325-43-5

1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-

Cat. No.: B10879588
CAS No.: 64325-43-5
M. Wt: 546.5 g/mol
InChI Key: ZRJCEBBDXQMMSQ-UHFFFAOYSA-N
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Description

1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- is a complex organic compound with a unique structure that includes both acenaphthylenedione and biphenyl units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- typically involves the following steps:

    Formation of Acenaphthylenedione: This can be achieved through the oxidation of acenaphthene using reagents such as potassium permanganate or chromium trioxide.

    Coupling with Biphenyl: The acenaphthylenedione is then coupled with a biphenyl derivative through an etherification reaction. This step often requires the use of a strong base such as sodium hydride and a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the acenaphthylenedione moiety.

    Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Scientific Research Applications

1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Biological Studies: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- involves its interaction with molecular targets through its functional groups. The carbonyl groups in the acenaphthylenedione moiety can participate in redox reactions, while the biphenyl units can engage in π-π interactions with aromatic systems. These interactions can modulate the electronic properties of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Acenaphthylenedione: A simpler compound without the biphenyl units.

    Biphenyl: Lacks the acenaphthylenedione moiety.

    1,2-Acenaphthylenedione, 5,6-dimethyl-: A derivative with methyl groups on the acenaphthylenedione ring.

Uniqueness

1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- is unique due to its combination of acenaphthylenedione and biphenyl units, which impart distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

CAS No.

64325-43-5

Molecular Formula

C36H18O6

Molecular Weight

546.5 g/mol

IUPAC Name

5-[4-[4-(1,2-dioxoacenaphthylen-5-yl)oxyphenyl]phenoxy]acenaphthylene-1,2-dione

InChI

InChI=1S/C36H18O6/c37-33-25-5-1-3-23-29(17-15-27(31(23)25)35(33)39)41-21-11-7-19(8-12-21)20-9-13-22(14-10-20)42-30-18-16-28-32-24(30)4-2-6-26(32)34(38)36(28)40/h1-18H

InChI Key

ZRJCEBBDXQMMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=C7C=CC=C8C7=C(C=C6)C(=O)C8=O

Origin of Product

United States

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